molecular formula C15H33NO2 B14734225 1,1-Bis(hexyloxy)-N,N-dimethylmethanamine CAS No. 5780-32-5

1,1-Bis(hexyloxy)-N,N-dimethylmethanamine

Katalognummer: B14734225
CAS-Nummer: 5780-32-5
Molekulargewicht: 259.43 g/mol
InChI-Schlüssel: NFULCZVXCGDQKY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1-Bis(hexyloxy)-N,N-dimethylmethanamine is an organic compound with the molecular formula C18H39NO2 It is characterized by the presence of two hexyloxy groups and a dimethylamino group attached to a central carbon atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Bis(hexyloxy)-N,N-dimethylmethanamine typically involves the reaction of hexanol with N,N-dimethylformamide dimethyl acetal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the desired product. The reaction conditions generally include a temperature range of 60-80°C and a reaction time of 4-6 hours.

Industrial Production Methods

On an industrial scale, the production of this compound involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reactants are fed into the reactor at controlled rates, and the reaction is carried out under optimized conditions to maximize yield and minimize by-products. The product is then purified using distillation or recrystallization techniques.

Analyse Chemischer Reaktionen

Types of Reactions

1,1-Bis(hexyloxy)-N,N-dimethylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at 0-5°C.

    Substitution: Halogens in the presence of a base such as sodium hydroxide at elevated temperatures.

Major Products Formed

    Oxidation: Formation of hexyloxy-N,N-dimethylmethanamine oxides.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of halogenated or other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

1,1-Bis(hexyloxy)-N,N-dimethylmethanamine has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1,1-Bis(hexyloxy)-N,N-dimethylmethanamine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,1-Bis(hexyloxy)hexane: Similar in structure but lacks the dimethylamino group.

    1,1-Bis(tert-butylperoxy)cyclohexane: Contains peroxide groups instead of hexyloxy groups.

    1,1-Bis(diphenylphosphino)methane: Contains phosphino groups instead of hexyloxy groups.

Uniqueness

1,1-Bis(hexyloxy)-N,N-dimethylmethanamine is unique due to the presence of both hexyloxy and dimethylamino groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

5780-32-5

Molekularformel

C15H33NO2

Molekulargewicht

259.43 g/mol

IUPAC-Name

1,1-dihexoxy-N,N-dimethylmethanamine

InChI

InChI=1S/C15H33NO2/c1-5-7-9-11-13-17-15(16(3)4)18-14-12-10-8-6-2/h15H,5-14H2,1-4H3

InChI-Schlüssel

NFULCZVXCGDQKY-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCOC(N(C)C)OCCCCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.